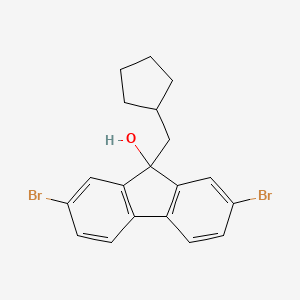
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that are widely used in various fields due to their unique chemical properties. This compound is characterized by the presence of two bromine atoms at positions 2 and 7, a cyclopentylmethyl group at position 9, and a hydroxyl group at position 9 of the fluorene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol typically involves the bromination of fluorene derivatives. One common method involves the use of bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at elevated temperatures to ensure complete bromination. The cyclopentylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopentylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. The bromination and alkylation steps are optimized to minimize by-products and waste.
化学反应分析
Types of Reactions
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.
Major Products Formed
Oxidation: Formation of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-one.
Reduction: Formation of 2,7-Dihydro-9-(cyclopentylmethyl)fluoren-9-ol.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
科学研究应用
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
作用机制
The mechanism of action of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,7-Dibromo-9-fluorenone: Similar structure but lacks the cyclopentylmethyl group and hydroxyl group.
2,7-Dibromo-9,9-dimethylfluorene: Similar bromination pattern but different substituents at position 9.
2,7-Dibromo-9,9-dihexylfluorene: Similar bromination pattern but different alkyl groups at position 9.
Uniqueness
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol is unique due to the presence of both the cyclopentylmethyl group and the hydroxyl group at position 9. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
属性
分子式 |
C19H18Br2O |
|---|---|
分子量 |
422.2 g/mol |
IUPAC 名称 |
2,7-dibromo-9-(cyclopentylmethyl)fluoren-9-ol |
InChI |
InChI=1S/C19H18Br2O/c20-13-5-7-15-16-8-6-14(21)10-18(16)19(22,17(15)9-13)11-12-3-1-2-4-12/h5-10,12,22H,1-4,11H2 |
InChI 键 |
DKKVBOIZYWSEHO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



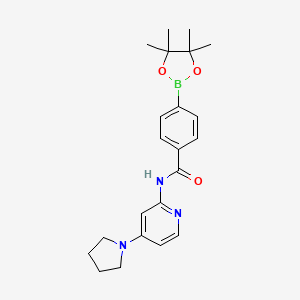
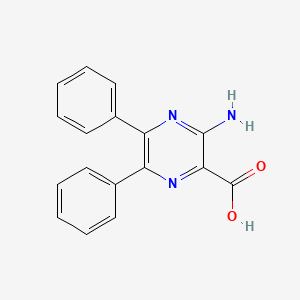
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)
![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)
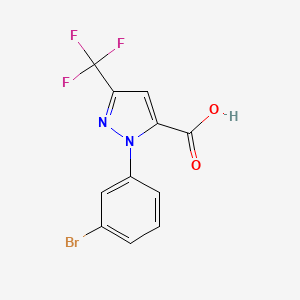
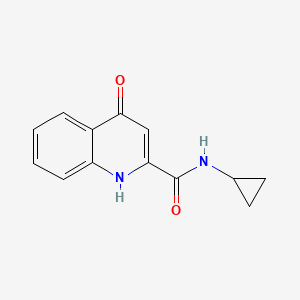
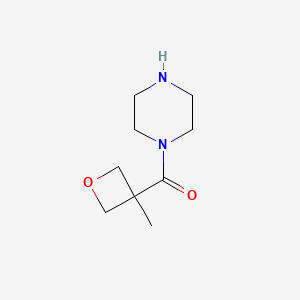
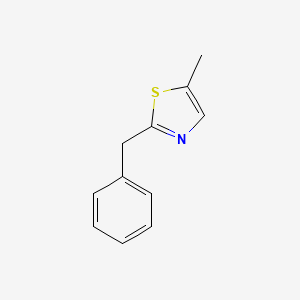

![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
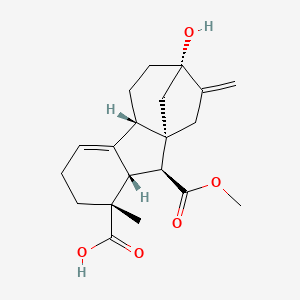
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)
![N'-[(4-methoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B13863798.png)
